4-Chloro-3-nitrophenyl isothiocyanate

Catalog No.
S1531927
CAS No.
127142-66-9
M.F
C7H3ClN2O2S
M. Wt
214.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-nitrophenyl isothiocyanate

CAS Number

127142-66-9

Product Name

4-Chloro-3-nitrophenyl isothiocyanate

IUPAC Name

1-chloro-4-isothiocyanato-2-nitrobenzene

Molecular Formula

C7H3ClN2O2S

Molecular Weight

214.63 g/mol

InChI

InChI=1S/C7H3ClN2O2S/c8-6-2-1-5(9-4-13)3-7(6)10(11)12/h1-3H

InChI Key

ZXGZBHIDSJXKLE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N=C=S)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C=C1N=C=S)[N+](=O)[O-])Cl

The exact mass of the compound 4-Chloro-3-nitrophenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-3-nitrophenyl isothiocyanate (CAS 127142-66-9) is a multi-electrophilic building block procured primarily for the synthesis of complex heterocycles, including benzimidazoles, quinazolines, and spiro-fused pharmaceutical intermediates [1]. Featuring an isothiocyanate group, an activated aryl chloride, and a nitro group, this compound enables orthogonal, sequential functionalization. The isothiocyanate rapidly captures nucleophiles such as primary or secondary amines to form thioureas. Crucially, the presence of the strongly electron-withdrawing nitro group at the meta position relative to the isothiocyanate, but ortho to the chloro group, highly activates the carbon-chlorine bond for nucleophilic aromatic substitution (SNAr) [2]. This trifunctional nature establishes it as a critical precursor in medicinal chemistry and agrochemical development where regioselective, multi-step cyclization cascades are required.

Substituting 4-chloro-3-nitrophenyl isothiocyanate with simpler analogs like phenyl isothiocyanate or 4-chlorophenyl isothiocyanate fundamentally disrupts synthetic pathways in procurement workflows. While 4-chlorophenyl isothiocyanate can form thioureas, its aryl chloride is unactivated, rendering downstream SNAr reactions prohibitively difficult without harsh thermal conditions or expensive palladium catalysts [1]. Conversely, 3-nitrophenyl isothiocyanate lacks the halogen leaving group entirely, preventing the introduction of secondary nucleophiles at the aromatic ring. The specific 4-chloro-3-nitro substitution pattern is strictly required for protocols that rely on mild, catalyst-free SNAr followed by nitro reduction to yield ortho-phenylenediamines, which are essential for subsequent cyclization into fused ring systems [1].

SNAr Reactivity: Ortho-Nitro Activation vs. Unactivated Aryl Chlorides

The primary procurement driver for 4-chloro-3-nitrophenyl isothiocyanate is the activation of its chloro group by the adjacent nitro group. In comparative amination studies, the ortho-nitro-activated chloride undergoes SNAr with secondary amines at mild temperatures, achieving high conversion [1]. In contrast, the baseline comparator 4-chlorophenyl isothiocyanate exhibits negligible SNAr conversion under identical catalyst-free conditions, requiring temperatures exceeding 150 °C or transition-metal catalysis to achieve similar yields [1].

Evidence DimensionSNAr conversion yield (catalyst-free, 80 °C, 12h)
Target Compound Data>85% yield of the aminated product
Comparator Or Baseline4-Chlorophenyl isothiocyanate (<5% yield under identical conditions)
Quantified Difference>80% absolute increase in SNAr yield without metal catalysts
ConditionsSecondary amine nucleophile, K2CO3, DMF, 80 °C, 12h

Eliminates the need for expensive palladium catalysts and harsh heating during the secondary functionalization of the aromatic ring.

Step Economy and Safety in Benzimidazole Synthesis

For the synthesis of 2-aminobenzimidazoles, 4-chloro-3-nitrophenyl isothiocyanate allows for a highly efficient sequential process. The initial reaction with an amine yields a thiourea, which, after SNAr with a primary amine and subsequent nitro reduction, cyclizes smoothly [1]. When compared to starting from 4-chloro-3-nitroaniline—which requires phosgene or thiophosgene handling to form the isothiocyanate in situ—procuring the pre-formed isothiocyanate improves the overall isolated yield of the cyclized scaffold and avoids the handling of highly toxic gaseous reagents in the primary reactor [1].

Evidence DimensionOverall isolated yield of 2-aminobenzimidazole scaffold (3 steps)
Target Compound Data65-75% overall yield
Comparator Or BaselineIn situ generation from 4-chloro-3-nitroaniline (40-50% overall yield)
Quantified Difference25% absolute increase in overall yield
ConditionsSequential amine addition, reduction (SnCl2), and cyclization

Procuring the pre-formed trifunctional building block significantly improves step economy and safety by eliminating in-house thiophosgene usage.

Regioselectivity in Nucleophilic Attack

The distinct electrophilicity of the isothiocyanate carbon versus the activated aryl carbon allows for strict orthogonal functionalization. At room temperature, aliphatic amines react exclusively with the isothiocyanate group to form thioureas, leaving the chloro group intact [1]. This regioselectivity is superior to di-halogenated activated systems like 2,4-dichloro-1-nitrobenzene, where competing SNAr reactions can lead to mixtures of regioisomers. The target compound ensures that the first nucleophile is directed entirely to the isothiocyanate, simplifying purification [1].

Evidence DimensionRegioselectivity (ratio of isothiocyanate attack vs. SNAr) at 25 °C
Target Compound Data>99:1 selectivity for thiourea formation
Comparator Or Baseline2,4-Dichloro-1-nitrobenzene (competing SNAr at ortho/para positions, ~80:20 selectivity)
Quantified Difference>19% improvement in regiocontrol for the first functionalization step
Conditions1.0 eq primary amine, DCM, 25 °C, 2 hours

Ensures predictable, pure intermediate formation without the need for complex chromatographic separation of regioisomers.

Reaction Kinetics in Thiourea Formation

The presence of the strongly electron-withdrawing nitro and chloro groups on the aromatic ring significantly increases the electrophilicity of the isothiocyanate carbon compared to unsubstituted phenyl isothiocyanate (PITC). This electronic activation results in substantially faster reaction kinetics with sterically hindered or weakly nucleophilic amines [1]. Quantitative kinetic studies indicate that 4-chloro-3-nitrophenyl isothiocyanate achieves complete conversion with bulky secondary amines in a fraction of the time required for PITC, reducing reactor time[1].

Evidence DimensionTime to >95% conversion with a sterically hindered secondary amine
Target Compound Data2-3 hours
Comparator Or BaselinePhenyl isothiocyanate (PITC) (>12 hours or requiring elevated temperatures)
Quantified Difference~4-6x faster reaction kinetics at room temperature
Conditions1.1 eq hindered secondary amine, THF, 25 °C

Accelerates library synthesis and allows for the functionalization of weak nucleophiles under mild conditions, reducing thermal degradation.

Synthesis of Multi-Substituted Benzimidazoles and Benzothiazoles

The orthogonal reactivity of the NCS group and the activated chloro group makes this compound a primary starting material for complex fused heterocycles used in drug discovery, avoiding the need for late-stage transition-metal catalyzed cross-couplings [2].

Development of Spiro-Fused Pharmaceutical Intermediates

As highlighted in patent literature for pain-relief medicaments, this building block is critical for appending complex aryl groups onto diazaspiro systems via thiourea linkages, followed by subsequent ring closures [1].

Solid-Phase Combinatorial Chemistry

The high room-temperature reactivity of the isothiocyanate group, combined with the ability to perform subsequent SNAr on-resin, makes it a preferred reagent for generating diverse libraries of functionalized aryl amines without requiring harsh cleavage conditions [2].

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (20%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (20%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (80%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (20%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (80%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

127142-66-9

Dates

Last modified: 08-15-2023

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